molecular formula C13H23BrO2 B8488939 4-(6-Bromohexyl)heptane-3,5-dione CAS No. 56219-73-9

4-(6-Bromohexyl)heptane-3,5-dione

Cat. No. B8488939
CAS RN: 56219-73-9
M. Wt: 291.22 g/mol
InChI Key: SWCLWBXALDRKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04246284

Procedure details

By selecting the appropriate alkane dibromide and dione, there can be prepared 3-(3-bromopropyl)-2,4-pentanedione, 4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-pentanedione, 5-(6-bromohexyl)-4,6-nonanedione, and the like.
[Compound]
Name
alkane dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3-bromopropyl)-2,4-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-(6-bromohexyl)-4,6-nonanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrCCCC(C(=O)C)C(=O)C.[Br:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([C:25](=[O:29])[CH2:26][CH2:27]C)[C:20](=[O:24])[CH2:21][CH2:22]C>>[Br:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([C:20](=[O:24])[CH2:21][CH3:22])[C:25](=[O:29])[CH2:26][CH3:27]

Inputs

Step One
Name
alkane dibromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-(3-bromopropyl)-2,4-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC(C(C)=O)C(C)=O
Name
4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
5-(6-bromohexyl)-4,6-nonanedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCC(C(CCC)=O)C(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrCCCCCCC(C(CC)=O)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.